molecular formula C22H29NO4 B233900 17-(Cyclopropylmethyl)-3-hydroxy-4,14-dimethoxymorphinan-6-one CAS No. 154711-64-5

17-(Cyclopropylmethyl)-3-hydroxy-4,14-dimethoxymorphinan-6-one

Número de catálogo B233900
Número CAS: 154711-64-5
Peso molecular: 371.5 g/mol
Clave InChI: HHLFEKGPFKSEJX-STZQEDGTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

17-(Cyclopropylmethyl)-3-hydroxy-4,14-dimethoxymorphinan-6-one, commonly known as CYCLOFO, is a synthetic opioid that belongs to the class of morphinan derivatives. It was first synthesized in 1979 by researchers at the University of Kentucky. CYCLOFO has been found to have potent analgesic properties and has been studied extensively for its potential use in pain management.

Mecanismo De Acción

CYCLOFO acts as an agonist at the mu-opioid receptor, which is the primary receptor responsible for mediating the analgesic effects of opioids. It also has affinity for the delta-opioid receptor, which is involved in the modulation of pain perception. The activation of these receptors leads to the inhibition of the release of neurotransmitters involved in the transmission of pain signals, resulting in pain relief.
Biochemical and Physiological Effects:
CYCLOFO has been found to have potent analgesic effects, which are mediated by its actions at the mu-opioid receptor. It has also been shown to have sedative and respiratory depressant effects, which are common to all opioids. CYCLOFO has a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the treatment of opioid addiction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CYCLOFO has several advantages for use in lab experiments. It has potent analgesic properties and has been shown to be effective in the treatment of both acute and chronic pain. It also has a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the treatment of opioid addiction. However, CYCLOFO has several limitations for use in lab experiments. It has sedative and respiratory depressant effects, which can complicate the interpretation of results. It also has a narrow therapeutic window, meaning that the difference between the effective dose and the toxic dose is small.

Direcciones Futuras

There are several future directions for research on CYCLOFO. One area of research is the development of new formulations of CYCLOFO that can be administered via different routes, such as transdermal patches or sublingual tablets. Another area of research is the development of new analogs of CYCLOFO that have improved pharmacokinetic properties and reduced side effects. Finally, there is a need for further research on the efficacy and safety of CYCLOFO in the treatment of opioid addiction.

Métodos De Síntesis

The synthesis of CYCLOFO involves a series of chemical reactions starting from the precursor compound, 3-hydroxy-N-methylmorphinan. The first step involves the protection of the hydroxyl group using a benzyl group. This is followed by the reduction of the ketone group using sodium borohydride to give the corresponding alcohol. The alcohol is then converted to the corresponding mesylate, which is subsequently reacted with cyclopropylmethyl magnesium bromide to give CYCLOFO.

Aplicaciones Científicas De Investigación

CYCLOFO has been extensively studied for its potential use as an analgesic agent. It has been found to have potent analgesic properties and has been shown to be effective in the treatment of both acute and chronic pain. CYCLOFO has also been studied for its potential use in the treatment of opioid addiction. It has been found to have a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the treatment of opioid addiction.

Propiedades

Número CAS

154711-64-5

Nombre del producto

17-(Cyclopropylmethyl)-3-hydroxy-4,14-dimethoxymorphinan-6-one

Fórmula molecular

C22H29NO4

Peso molecular

371.5 g/mol

Nombre IUPAC

(1R,9R,10S)-17-(cyclopropylmethyl)-4-hydroxy-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one

InChI

InChI=1S/C22H29NO4/c1-26-20-17(25)6-5-15-11-18-22(27-2)8-7-16(24)12-21(22,19(15)20)9-10-23(18)13-14-3-4-14/h5-6,14,18,25H,3-4,7-13H2,1-2H3/t18-,21-,22-/m1/s1

Clave InChI

HHLFEKGPFKSEJX-STZQEDGTSA-N

SMILES isomérico

COC1=C(C=CC2=C1[C@]34CCN([C@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5)O

SMILES

COC1=C(C=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5)O

SMILES canónico

COC1=C(C=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5)O

Sinónimos

3-hydroxycyprodime

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.